4-(2,4-Difluorophenyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

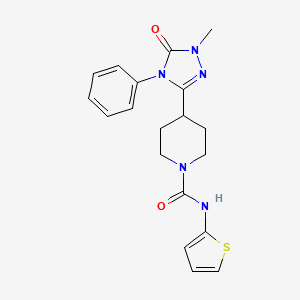

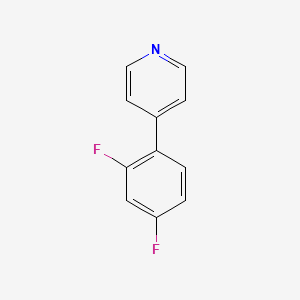

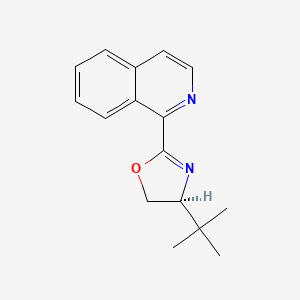

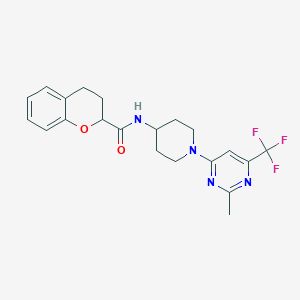

4-(2,4-Difluorophenyl)pyridine is a chemical compound with the molecular formula C₁₁H₇F₂N . It belongs to the class of fluorinated building blocks and has a molecular weight of 191.18 g/mol . The compound is characterized by its aromatic pyridine ring substituted with two fluorine atoms at the 2 and 4 positions of the phenyl group .

Synthesis Analysis

The synthesis of 4-(2,4-Difluorophenyl)pyridine involves various methods, including transition-metal-catalyzed cross-coupling reactions . Researchers have explored palladium-catalyzed C–H functionalization and direct arylation strategies to access this compound. These synthetic routes allow for efficient construction of the pyridine ring while introducing the desired fluorine substituents .

Molecular Structure Analysis

The molecular structure of 4-(2,4-Difluorophenyl)pyridine consists of a pyridine ring fused with a phenyl group bearing two fluorine atoms. The torsion angle between the pyridine and phenyl rings influences the compound’s reactivity and stability. X-ray crystallography studies provide detailed insights into its three-dimensional arrangement .

Chemical Reactions Analysis

The compound participates in various chemical reactions, including aryl halide coupling , metal-catalyzed transformations , and functional group interconversions . These reactions allow for the modification of the pyridine core and the introduction of diverse functional groups .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis Techniques

- Suzuki Cross-Coupling Reaction : 2-(2,4-Difluorophenyl)pyridine was synthesized using Suzuki cross-coupling reaction. This process involves the reaction of 2-bromo(or chloro)pyridine with 2,4-difluorophenylboronic in the presence of a Pd(OAc)2/PPh3 catalyst system, achieving over 90% yield. The structure was confirmed by 1H NMR, 19F NMR, and IR (Ding, 2011).

Photoluminescent and Magnetic Properties

- Tetrathiafulvalene-Pyridine Complexes : Complexes involving 4-(2-tetrathiafulvalenyl-ethenyl)pyridine and rare earth elements (e.g., La, Nd) exhibit interesting photoluminescent and magnetic properties. These compounds are characterized by single-crystal X-ray diffraction, optical, and magnetic measurements, displaying intense photoluminescence and paramagnetic characteristics due to Nd(III) ions (Pointillart et al., 2009).

Chemical Bonding and Functionalization

- Photoinduced 4-Pyridination : A method for direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine has been developed. This process is achieved using benzophenone and 4-cyanopyridine in aqueous acetonitrile under photo-irradiating conditions. It allows for the intermolecular formation of sterically hindered bonds between alkylaromatics and 4-pyridine, serving as a tool for constructing biologically active molecules with 4-pyridine substructures (Hoshikawa & Inoue, 2013).

Electronic and Optical Properties

- Iridium Complexes for Light Emission : Studies on iridium complexes involving 2-(2,4-difluorophenyl)pyridine have shown high phosphorescence quantum yields, with applications in light-emitting materials. These complexes are characterized for their electronic, optical, and structural properties, demonstrating their utility in fields like organic electronics and photophysics (Di Censo et al., 2008).

Chemosensors and Polymeric Materials

- Chemosensors : A novel fluorescent poly(pyridine-imide) acid chemosensor was developed using a diamine containing heterocyclic pyridine and triphenylamine substituents. This polyimide film exhibited good thermal stability and acted as an “off–on” fluorescent switcher for acids (Wang et al., 2008).

作用機序

While the specific biological mechanism of 4-(2,4-Difluorophenyl)pyridine remains an active area of research, it has shown promise as a ligand in blue-light emitting Ir(III) complexes . These complexes find applications in phosphorescent organic light-emitting diodes (OLEDs) . Further investigations are needed to elucidate its precise interactions with metal centers and its role in enhancing luminescence .

Safety and Hazards

特性

IUPAC Name |

4-(2,4-difluorophenyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRJAIUHVYWAMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Difluorophenyl)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-butylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2944280.png)

![N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2944289.png)

![4-[[1-(Oxetan-3-yl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2944293.png)

![4-allyl-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2944298.png)

![7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944300.png)